molecular formula C12H19BO3S B13711089 4-Methoxy-5-methylthiophene-2-boronic Acid Pinacol Ester

4-Methoxy-5-methylthiophene-2-boronic Acid Pinacol Ester

Cat. No.: B13711089
M. Wt: 254.16 g/mol
InChI Key: QMEOQBQVYPYBPZ-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylthiophene-2-boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methylthiophene-2-boronic Acid Pinacol Ester typically involves the reaction of 4-methoxy-5-methylthiophene with boronic acid derivatives under controlled conditions. One common method is the palladium-catalyzed coupling reaction, where the thiophene derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methylthiophene-2-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids: From oxidation reactions.

    Boranes: From reduction reactions.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the organic halide substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5-methylthiophene-2-boronic Acid Pinacol Ester is unique due to its methoxy and methyl substituents on the thiophene ring, which enhance its reactivity and stability compared to other boronic esters. These substituents also influence the electronic properties of the compound, making it particularly suitable for specific synthetic applications .

Properties

Molecular Formula

C12H19BO3S

Molecular Weight

254.16 g/mol

IUPAC Name

2-(4-methoxy-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H19BO3S/c1-8-9(14-6)7-10(17-8)13-15-11(2,3)12(4,5)16-13/h7H,1-6H3

InChI Key

QMEOQBQVYPYBPZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)OC

Origin of Product

United States

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